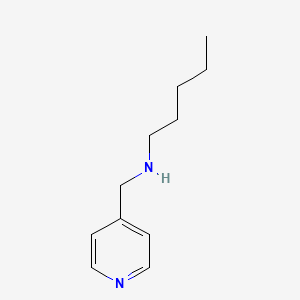

N-(pyridin-4-ylmethyl)pentan-1-amine

Description

N-(Pyridin-4-ylmethyl)pentan-1-amine is a tertiary amine featuring a pentyl chain linked to a pyridinylmethyl group. This compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and biochemical relevance due to their ability to interact with biological targets such as enzymes and receptors .

Properties

CAS No. |

869942-03-0 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-(pyridin-4-ylmethyl)pentan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-2-3-4-7-13-10-11-5-8-12-9-6-11/h5-6,8-9,13H,2-4,7,10H2,1H3 |

InChI Key |

RDLQHIMCCDTGLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)pentan-1-amine typically involves the reaction of pyridine-4-carbaldehyde with pentan-1-amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Pyridine-4-carbaldehyde is reacted with pentan-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reduction process.

Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or the pyridine ring.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(pyridin-4-ylmethyl)pentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)pentan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Key Structural Features

The compound’s pyridin-4-ylmethyl moiety is a common pharmacophore in drug design, facilitating interactions with hydrophobic pockets and hydrogen-bonding sites. Below is a comparison with structurally related compounds:

Pharmacological and Biochemical Insights

- Vatalanib : The addition of a phthalazin-1-amine core and 4-chlorophenyl group enhances its kinase inhibitory activity, making it a potent anticancer agent. The pyridin-4-ylmethyl group likely contributes to binding affinity in kinase domains .

- Motesanib: Incorporation of a pyridine-3-carboxamide scaffold with a pyridin-4-ylmethylamino group improves solubility and target specificity for tyrosine kinases like VEGF and PDGFR. Its phosphate salt formulation (Motesanib Diphosphate) further optimizes bioavailability .

- Quinazolin-4-amine Derivative () : The substitution of pyrrolidinyl groups on the pentyl chain and quinazoline core enhances its role as a substrate-competitive inhibitor, likely interfering with enzyme active sites through steric hindrance .

Biological Activity

N-(pyridin-4-ylmethyl)pentan-1-amine, a compound characterized by its pyridine ring and pentan-1-amine backbone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves reductive amination of pentan-1-amine with pyridine-4-carboxaldehyde. The reaction is usually conducted in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, often using an acid catalyst like acetic acid to enhance yield and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds act as substrates for cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism, potentially enhancing the half-life and blood concentration of co-administered drugs .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thus modulating biological responses. For example, studies have highlighted its inhibitory effects on CYP enzymes, which could lead to significant drug-drug interactions when used alongside other medications .

Receptor Binding

This compound also shows promise as a receptor ligand. Its structural features allow it to bind effectively to various receptors, influencing cellular signaling pathways. This interaction is particularly relevant in the context of inflammation and cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The pyridine ring enhances binding affinity to biological targets through hydrogen bonding and π–π interactions.

- Enzyme Modulation : By inhibiting specific CYP enzymes, the compound can alter the metabolism of other drugs, leading to increased efficacy or reduced toxicity .

- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways critical for various physiological responses .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1 : A recent investigation evaluated the antibacterial activity of structurally similar compounds against E. coli and S. aureus. The results indicated that modifications in the substituent groups significantly impacted antimicrobial efficacy, suggesting that fine-tuning the chemical structure could enhance therapeutic potential .

Study 2 : Another study focused on the inhibition of CYP enzymes by related compounds. The findings suggested that these compounds could serve as co-treatments for drugs metabolized by CYPs, potentially increasing their plasma concentrations and therapeutic effects .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity compared to related compounds, a summary table is presented below:

| Compound | Antimicrobial Activity | CYP Inhibition | Receptor Binding |

|---|---|---|---|

| N-(pyridin-4-ylmethyl)pentan-1-am | Moderate | Yes | Yes |

| N-(pyridin-3-ylmethyl)pentan-1-am | High | Yes | Moderate |

| 1-Benzylimidazo[4,5-c]pyridin | Low | No | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.